Pyrene hydrazide
CAS No.:
Cat. No.: VC16015817
Molecular Formula: C20H19ClN2O
Molecular Weight: 338.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H19ClN2O |
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Molecular Weight | 338.8 g/mol |
IUPAC Name | (4-pyren-1-ylbutanoylamino)azanium;chloride |
Standard InChI | InChI=1S/C20H18N2O.ClH/c21-22-18(23)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15;/h1,4-5,7-12H,2-3,6,21H2,(H,22,23);1H |
Standard InChI Key | WVRITUQNGBYEOG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)N[NH3+].[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Pyrene hydrazide, systematically named 4-(1-pyrenyl)butyric acid hydrazide hydrochloride (IUPAC), is a polycyclic aromatic hydrocarbon derivative with the molecular formula C₂₀H₁₉ClN₂O and a molecular weight of 338.83 g/mol . Its structure comprises a pyrene moiety linked to a hydrazide functional group via a butyric acid spacer, enabling dual reactivity toward carbonyl groups and metal ions (Figure 1).
Table 1: Key Physicochemical Properties of Pyrene Hydrazide
The extended π-conjugation of the pyrene core grants the compound a high quantum yield (Φ ≈ 0.65 in methanol) and excimer-forming capability, which is pivotal for proximity-based sensing . The hydrazide group (-CONHNH₂) facilitates covalent bonding with aldehydes and ketones, making it a potent derivatization agent for carbonyl-containing analytes .
Synthesis and Purification Strategies
Pyrene hydrazide is synthesized via a two-step protocol:
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Butyric Acid Functionalization: Pyrene-1-butyric acid is reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
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Hydrazide Formation: The acid chloride undergoes nucleophilic acyl substitution with hydrazine (NH₂NH₂) in anhydrous tetrahydrofuran (THF), yielding pyrene hydrazide .
Key Reaction:
Purification is achieved through silica gel chromatography, with a final HPLC-MS purity of ≥95% . Critical parameters such as reaction temperature (0–5°C for acid chloride formation) and stoichiometric control (1:1.2 molar ratio of acid to hydrazine) are optimized to prevent side reactions like over-acylation .
Photophysical Properties and Fluorescence Mechanisms
Pyrene hydrazide exhibits distinctive fluorescence behavior due to its rigid aromatic structure:
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Monomer Emission: Blue fluorescence at 375–400 nm (quantum yield Φ = 0.65) .
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Excimer Formation: Upon spatial proximity (<10 Å), two pyrene units form an excimer emitting at 450–480 nm, enabling ratiometric sensing .
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FRET Capability: Acts as a Förster resonance energy transfer (FRET) donor to acceptors like Cyanine5, with a Förster radius (R₀) of 4.2 nm .
Table 2: Fluorescence Parameters Under Varied Conditions
Condition | λem (nm) | Lifetime (ns) | Application |
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Monomeric State | 375 | 102 | Molecular Probes |
Excimer State | 460 | 68 | Protein Dimerization Assays |
FRET with Cyanine5 | 670 | <1 | Nucleic Acid Staining |
Analytical and Environmental Applications
Formaldehyde Removal via Hybrid Nanocomposites
A 2023 study demonstrated that pyrene hydrazide grafted onto reduced graphene oxide (rGO) achieves 98.7% formaldehyde removal efficiency at 25°C . The mechanism involves:
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Chemisorption: Hydrazide groups react with formaldehyde to form hydrazones.
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π-π Stacking: Pyrene anchors the compound onto rGO, enhancing surface area (BET: 720 m²/g).
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Photocatalytic Degradation: Under visible light, rGO generates reactive oxygen species (ROS) that mineralize adsorbed formaldehyde into CO₂ and H₂O .
Table 3: Performance in Formaldehyde Remediation
Parameter | Value | Source |
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Adsorption Capacity | 4.8 mmol/g (25°C) | |
Degradation Efficiency | 98.7% (λ = 450 nm, 2 h) | |
Reusability | >10 cycles |
Copper(II) Ion Detection
A Chinese patent (CN107445873B) details a pyrene hydrazide-derived Schiff base that detects Cu²⁺ at 0.1 nM levels . The sensor operates via fluorescence quenching (Stern-Volmer constant Ksv = 1.2×10⁴ M⁻¹) with a response time of <30 seconds .
Supplier | Quantity | Price (USD) | Purity |
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Sigma-Aldrich | 100 mg | 245 | ≥97.0% |
TRC | 500 mg | 525 | 95% |
Lumiprobe | 50 mg | 695 | 95% |
Future Directions and Research Gaps
While pyrene hydrazide’s excimer-based sensing is well-exploited, emerging opportunities include:
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Single-Molecule Spectroscopy: Leveraging long fluorescence lifetimes for super-resolution imaging.
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Carbon Capture: Functionalization of MOFs for CO₂ adsorption.
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Drug Delivery: Conjugation with anticancer agents for targeted release.
Challenges persist in minimizing synthesis costs (currently $110–$1,190 per gram) and improving aqueous stability at physiological pH .
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